
1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring
準備方法
The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution reactions:
Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 3-methoxybenzyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or inflammation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenylmethyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The exact pathways involved would depend on the specific biological system being studied.
類似化合物との比較
1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the methoxyphenylmethyl group, resulting in different biological activity and chemical reactivity.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group instead of an ethyl group, leading to variations in steric effects and binding properties.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
The uniqueness of 1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
1-ethyl-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-10-11(2)14(16-17)15-9-12-6-5-7-13(8-12)18-3/h5-8,10H,4,9H2,1-3H3,(H,15,16) |
InChIキー |
LFPFSOVELTZVGK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)NCC2=CC(=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


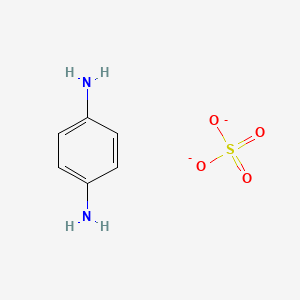
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731294.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11731297.png)
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731300.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)
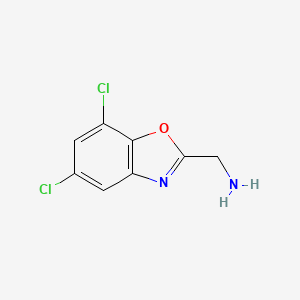
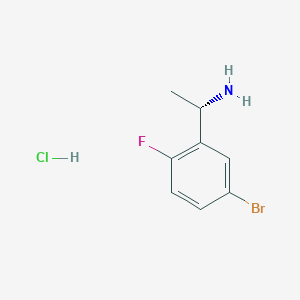
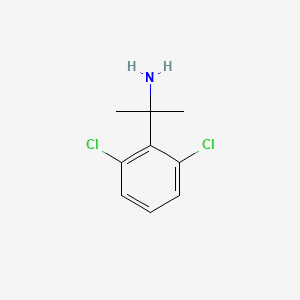
![1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11731330.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731335.png)
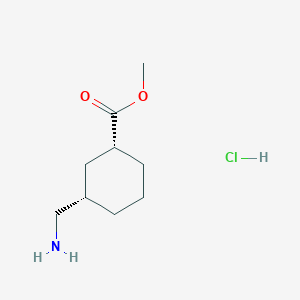
![6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)

![1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11731361.png)
